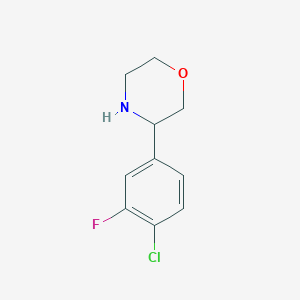
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine typically involves the reaction of 3-chloropyridine with N-methylethan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloropyridin-4-yl)acetonitrile: Similar structure with a nitrile group instead of an amine group.
3-Chloro-4-pyridinamine: Contains a similar chloropyridine ring but lacks the ethylamine chain.
N-(3-Chloropyridin-4-yl)pyridin-4-amine: Features a pyridine ring attached to the chloropyridine moiety.
Uniqueness
2-(3-Chloropyridin-4-yl)-N-methylethan-1-amine is unique due to its specific combination of a chloropyridine ring and an ethylamine chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
2-(3-chloropyridin-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-10-4-2-7-3-5-11-6-8(7)9/h3,5-6,10H,2,4H2,1H3 |
Clave InChI |
JTOVOUNWOUHHCG-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=C(C=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)
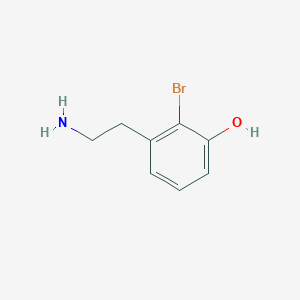
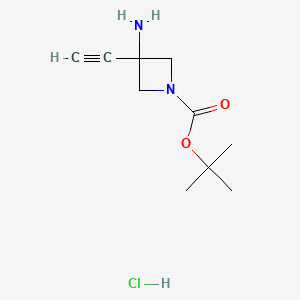
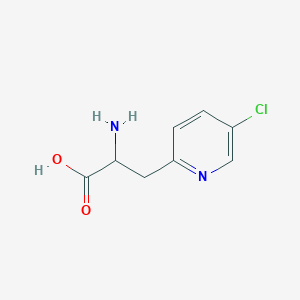

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)

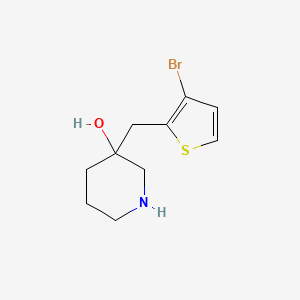
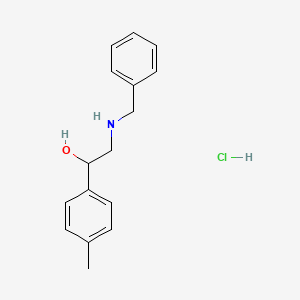
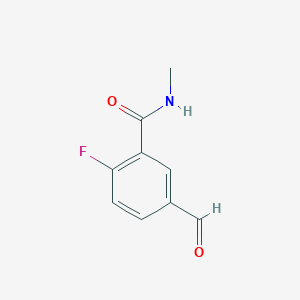
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
